Cas no 1203267-54-2 (5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-3-carboxamide)

5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-3-carboxamide 化学的及び物理的性質
名前と識別子
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- 5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-3-carboxamide
- VU0520720-1
- 1203267-54-2
- F5791-0254
- AKOS024518823
- 5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isoxazole-3-carboxamide
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- インチ: 1S/C18H16N2O3/c21-18(15-11-17(23-20-15)16-9-4-10-22-16)19-14-8-3-6-12-5-1-2-7-13(12)14/h1-2,4-5,7,9-11,14H,3,6,8H2,(H,19,21)
- InChIKey: IOIDPLPJDNEHEJ-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=C(C2=CC=CO2)ON=1)NC1C2C=CC=CC=2CCC1
計算された属性
- せいみつぶんしりょう: 308.11609238g/mol
- どういたいしつりょう: 308.11609238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 431
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 68.3Ų
5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5791-0254-5mg |
5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-3-carboxamide |
1203267-54-2 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5791-0254-10mg |
5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-3-carboxamide |
1203267-54-2 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5791-0254-5μmol |
5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-3-carboxamide |
1203267-54-2 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5791-0254-2mg |
5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-3-carboxamide |
1203267-54-2 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5791-0254-3mg |
5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-3-carboxamide |
1203267-54-2 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5791-0254-20mg |
5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-3-carboxamide |
1203267-54-2 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5791-0254-4mg |
5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-3-carboxamide |
1203267-54-2 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5791-0254-2μmol |
5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-3-carboxamide |
1203267-54-2 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5791-0254-20μmol |
5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-3-carboxamide |
1203267-54-2 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5791-0254-25mg |
5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-3-carboxamide |
1203267-54-2 | 25mg |
$109.0 | 2023-09-09 |
5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-3-carboxamide 関連文献
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5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-3-carboxamideに関する追加情報
Introduction to 5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-3-carboxamide (CAS No. 1203267-54-2)
5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-3-carboxamide, identified by its Chemical Abstracts Service (CAS) number 1203267-54-2, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the oxazole derivatives family, a class of heterocyclic compounds known for their broad spectrum of biological activities. The presence of both furan and tetrahydronaphthalene moieties in its molecular framework suggests potential interactions with various biological targets, making it a promising candidate for further investigation in drug discovery.
The chemical structure of 5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-3-carboxamide features a central oxazole ring connected to a furan substituent at the 5-position and a tetrahydronaphthalen-1-yl group at the nitrogen position of the oxazole ring. This unique arrangement not only contributes to its distinct physicochemical properties but also opens up possibilities for diverse pharmacological applications. The compound's solubility profile and stability under various conditions are critical factors that influence its suitability for formulation and administration in therapeutic settings.
In recent years, there has been a growing interest in oxazole derivatives due to their demonstrated efficacy in modulating biological pathways associated with inflammation, pain, and neurodegenerative diseases. The furan moiety is known to enhance binding affinity to certain protein targets, while the tetrahydronaphthalene component can contribute to metabolic stability and oral bioavailability. These structural features make 5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-3-carboxamide an intriguing molecule for further exploration.
Current research in the field of medicinal chemistry has highlighted the potential of this compound as a scaffold for developing novel therapeutic agents. Studies have demonstrated that oxazole derivatives can exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response. Additionally, the structural motif of 5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-3-carboxamide suggests potential interactions with receptors involved in pain perception and neurotransmission.
One of the most promising areas of investigation has been its potential role in treating chronic inflammatory conditions. The combination of the furan and tetrahydronaphthalene groups may facilitate selective binding to specific inflammatory mediators or signaling pathways. Preclinical studies have shown that analogs with similar structural features exhibit anti-inflammatory effects comparable to those of established therapeutics but with potentially improved side effect profiles. This has prompted researchers to explore the full pharmacological potential of compounds like 5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-3-carboxamide.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce the desired functional groups while maintaining structural integrity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex core structure efficiently. The optimization of these synthetic routes is crucial for scaling up production and making this compound commercially viable for pharmaceutical applications.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions between 5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-y l)-1 , 2 - oxazole - 3 - carboxamide and its target proteins. These studies have provided insights into key pharmacophoric elements responsible for its biological activity. By leveraging computational tools such as docking simulations and molecular dynamics simulations, researchers can predict how this compound might behave within a biological system and identify potential modifications that could enhance its efficacy.
The pharmacokinetic properties of 5-(furan - 2 - yl) - N - ( 1 , 2 , 3 , 4 - tetrahydronaphthalen - 1 - yl ) - 1 , 2 - oxazole - 3 - carboxamide are also under scrutiny to assess its suitability for therapeutic use. Factors such as absorption rate constants (ka), terminal half-life (t½), volume of distribution (Vd), and metabolic clearance rates are critical parameters that determine how effectively a drug reaches its target site within the body. Preliminary data suggest that this compound exhibits favorable pharmacokinetic profiles when tested in vitro , although further studies are needed to confirm these findings in vivo .
In conclusion,5-(furan - 2 - yl) - N -( 1 , 2 , 3 , 4 - tetrahydronaphthalen e - 1 yl ) - 1 , 2 oxazole - 3 carboxamide ( CAS No .1203267 54 52) represents an exciting avenue for drug discovery due to its unique structural features and demonstrated biological activity . Its combination o f th e fura n an d *tetr ah ydr on ap h tha le n e* moieties offers potentia l benefits i n terms o f target specificity an d pharmacokinetic performance . As research continu es t o unravel new aspects o f i ts pharma cological properties,this compoun d holds promise fo r deve lo p ing n e w thera peu tic s t hat can address various huma n diseases more effectively than existing treatments .
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